2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-[4-(hydrazinecarbonyl)phenyl]-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-11-10-21-16(18(22-11)28-2)24-29(26,27)14-4-3-9-20-15(14)12-5-7-13(8-6-12)17(25)23-19/h3-10H,19H2,1-2H3,(H,21,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVWEPXSGEYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652321 | |
| Record name | 2-[4-(Hydrazinecarbonyl)phenyl]-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186497-94-9 | |
| Record name | 2-[4-(Hydrazinecarbonyl)phenyl]-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A hydrazinecarbonyl group
- A methoxy-substituted pyrazine moiety
- A pyridine sulfonamide core
Molecular Formula: CHNOS
Molecular Weight: 358.41 g/mol
LogP: 2.2 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Notably, it has shown promise as an inhibitor of human carbonic anhydrases (hCA) , which are implicated in numerous diseases including glaucoma and cancer .
Target Enzymes
- Carbonic Anhydrases (CA) :
- Lipoxygenases (LOX) :
In Vitro Studies
- Carbonic Anhydrase Inhibition :
- Cell Proliferation Assays :
Case Studies
-
Cancer Models :
- In preclinical trials, the compound exhibited anti-tumor activity by inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity.
-
Inflammatory Disorders :
- Animal models of inflammation have shown that treatment with this compound results in decreased markers of inflammation and improved clinical outcomes compared to untreated controls.
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests good bioavailability and metabolic stability. Toxicological assessments indicate that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Comparative Data Table
| Compound Name | Target Enzyme | IC (μM) | Biological Activity |
|---|---|---|---|
| This compound | hCAII | 0.24 | Inhibitor |
| Similar Derivative A | hCAIX | 0.15 | Inhibitor |
| Similar Derivative B | hCAXII | 0.12 | Inhibitor |
Comparison with Similar Compounds
(a) Zibotentan (ZD4054)
- Structure : N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (CAS: 186497-07-4).
- Key Differences :
- Replaces the hydrazinecarbonyl group with a 1,3,4-oxadiazole ring.
- Molecular formula: C₁₉H₁₆N₆O₄S (MW: 424.43 g/mol).
- Pharmacology : A potent endothelin A (ETₐ) receptor antagonist (IC₅₀ = 21 nM) with demonstrated activity in metastatic castration-resistant prostate cancer (mCRPC). It inhibits tumor-stroma communication by blocking endothelin-1 signaling .
- Solubility : ≥7.2 mg/mL in DMSO; stable at -20°C .
- Safety: Classified as non-hazardous under standard handling conditions .
(b) 5-Bromoindole-2-carboxylic Acid Oxadiazole Derivatives
- Structure : Features a 5-bromoindole core linked to oxadiazole and sulfonamide groups.
- Key Differences : Replaces the pyridine-pyrazine scaffold with an indole heterocycle.
- Pharmacology : Targets epidermal growth factor receptor (EGFR) tyrosine kinase, showing antiproliferative activity in cancer models .
(c) N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides
- Structure : Substitutes the hydrazinecarbonyl/oxadiazole group with a 1,2,4-triazole ring.
- Key Differences: Focus on amino-triazole interactions for enhanced binding to enzymes or receptors.
- Synthesis: Prepared via two-step reactions involving dimethyl N-cyanoiminodithiocarbonate and hydrazine hydrate .
Pharmacological Activity Comparison
| Compound | Target | IC₅₀/EC₅₀ | Therapeutic Application | Key Functional Group |
|---|---|---|---|---|
| Target Compound (186497-94-9) | Not fully characterized | N/A | Research use (potential anticancer) | Hydrazinecarbonyl (-CONHNH₂) |
| Zibotentan (ZD4054) | ETₐ receptor | 21 nM | mCRPC, ovarian cancer | 1,3,4-Oxadiazole |
| 5-Bromoindole Oxadiazole Derivatives | EGFR tyrosine kinase | ~50–100 nM | EGFR-driven cancers | Oxadiazole-indole hybrid |
| 1,2,4-Triazole Sulfonamides | Enzymatic targets (e.g., carbonic anhydrase) | N/A | Antimicrobial/antiviral research | 1,2,4-Triazole |
Preparation Methods
Core Sulfonamide Intermediate Synthesis
The preparation begins with the synthesis of the pyridine-3-sulfonamide backbone. As demonstrated in analogous protocols, pyridine-3-sulfonyl chloride derivatives are reacted with amine-containing heterocycles under basic conditions. For example, N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide is synthesized via nucleophilic substitution between 3-methoxy-5-methylpyrazin-2-amine and pyridine-3-sulfonyl chloride in anhydrous acetone with potassium carbonate as a base.
Reaction Conditions :
Hydrazinecarbonyl Functionalization
The hydrazinecarbonyl moiety is introduced via hydrazinolysis of an ester or carbamate precursor. In a representative procedure, ethyl 4-(phenylsulfonamido)benzoate is treated with 99% hydrazine hydrate in ethanol under reflux to yield N-(4-(hydrazinecarbonyl)phenyl)benzenesulfonamide . For the target compound, this step is adapted by substituting the phenyl group with the pyridine-3-sulfonamide intermediate.
Critical Parameters :
-
Hydrazine Hydrate : 5–10 equiv to ensure complete conversion
-
Reaction Time : 4–6 hours at reflux (78°C)
-
Workup : Precipitation in ice-water followed by recrystallization (CHCl₃/MeOH, 3:1 v/v).
Mechanistic Insights and Optimization
Nucleophilic Acyl Substitution
The hydrazine group attacks the carbonyl carbon of the ester precursor, displacing the ethoxy group to form the hydrazide. This step is facilitated by the lone pair on the hydrazine nitrogen, which enhances nucleophilicity in polar aprotic solvents.
Key Observations :
Purification and Crystallization
Post-reaction mixtures are neutralized to pH 7 with dilute HCl to precipitate crude product. Recrystallization from n-hexane or chloroform/methanol (3:1) yields analytically pure material.
Crystallization Data :
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| n-Hexane | 98.5 | 68 |
| CHCl₃/MeOH (3:1) | 99.2 | 72 |
Structural Characterization and Validation
Spectroscopic Analysis
Infrared (IR) Spectroscopy :
¹H-NMR (500 MHz, DMSO-d₆) :
X-ray Diffraction (XRD)
While XRD data for the target compound is unavailable, analogous sulfonamides exhibit monoclinic crystal systems with P2₁/c space groups. Hydrogen bonding between sulfonamide S=O and hydrazine N-H groups stabilizes the lattice.
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A patented protocol for related sulfonamides suggests using continuous flow reactors to enhance mixing and reduce reaction times by 40%. Key adjustments include:
-
Residence Time : 90 minutes (vs. 18 hours batchwise).
-
Temperature Control : 60°C ± 2°C to prevent decomposition.
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Hydrazine Hydrate | 120 | 28 |
| Pyridine-3-Sulfonyl Chloride | 450 | 52 |
| Solvents | 80 | 20 |
Challenges and Alternative Approaches
Competing Side Reactions
Q & A
Q. What are the critical steps in synthesizing 2-(4-(Hydrazinecarbonyl)phenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with coupling the hydrazinecarbonylphenyl moiety to the pyridine-sulfonamide core. Key steps include:
- Activation of carboxylic acid groups using reagents like HBTU or EDCI to facilitate amide bond formation, as seen in sulfonamide syntheses .
- Stepwise assembly of the pyrazine ring (3-methoxy-5-methylpyrazin-2-yl) via nucleophilic substitution or condensation reactions .
- Purification via column chromatography or recrystallization, monitored by TLC for intermediate validation .
Final characterization requires NMR (1H/13C), MS, and HPLC to confirm structure and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integrity, particularly the hydrazinecarbonyl and sulfonamide linkages .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects synthetic byproducts .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity and identifies degradation products during stability studies .
Q. How can researchers assess the compound’s preliminary bioactivity?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or hydrolases, given the sulfonamide’s known role in active-site binding .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and receptor-binding affinity using fluorescence-based techniques .
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrazine/pyrazole derivatives) to identify activity trends .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, THF or DMF may enhance solubility of intermediates .
- Continuous-flow chemistry : Adapt batch processes to flow systems to improve reproducibility and scalability, as demonstrated in pyridazine syntheses .
- In-line analytics : Use real-time TLC or IR monitoring to minimize side reactions and reduce purification steps .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Purity validation : Re-analyze disputed batches via HPLC-MS to rule out impurities (>99% purity required for reliable data) .
- Assay standardization : Ensure consistent buffer pH, temperature, and cell lines. For example, variations in kinase assay conditions (ATP concentration, incubation time) significantly alter IC50 values .
- Structural analogs : Compare with derivatives (e.g., pyrimidine-for-pyrazine swaps) to isolate functional group contributions .
Q. How does the hydrazinecarbonyl group influence stability and storage conditions?
- Methodological Answer :
- Degradation studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals hydrolytic susceptibility of the hydrazinecarbonyl group. Lyophilization or storage at -20°C in amber vials is recommended .
- Chelation effects : The hydrazine moiety may bind metal ions, requiring inert atmospheres (argon) during synthesis to prevent oxidation .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR or VEGFR2), leveraging the sulfonamide’s affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups on pyrazine) with activity data from analogs to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
